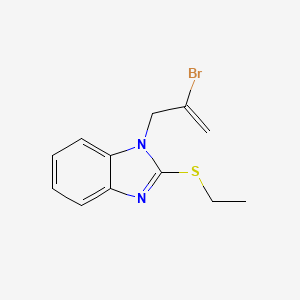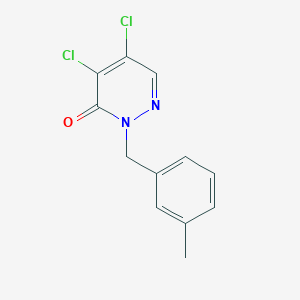
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide, also known as MM-220, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MM-220 belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.
Wirkmechanismus
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide interacts with the endocannabinoid system in the body, specifically the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been found to bind to the CB2 receptor and modulate its activity, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and chronic pain. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has also been found to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in lab experiments is its specificity for the CB2 receptor, which allows for targeted modulation of the endocannabinoid system. However, one limitation of using 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide. One area of research is the development of more efficient synthesis methods for 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide. Another area of research is the investigation of the potential therapeutic applications of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in various disease models. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide.
Synthesemethoden
The synthesis of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide involves several steps. The first step involves the reaction of 4-methoxy-2-methylbenzaldehyde with 2-methoxyaniline in the presence of a catalyst to form 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)aniline. The second step involves the reaction of the intermediate product with butanoyl chloride in the presence of a base to form 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has also been found to have potential anti-cancer properties, making it a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-13-16(22-2)12-11-15(14)7-6-10-19(21)20-17-8-4-5-9-18(17)23-3/h4-5,8-9,11-13H,6-7,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYFQZZYWQEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)

![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)
![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)